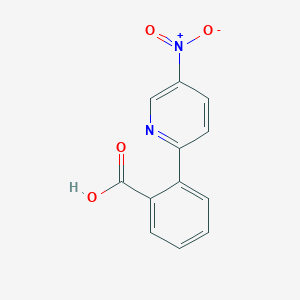

2-(5-ニトロ-2-ピリジニル)ベンゼンカルボン酸

説明

2-(5-Nitro-2-pyridinyl)benzenecarboxylic acid is a compound that can be associated with the family of nitroaromatics, which are characterized by the presence of one or more nitro groups (-NO2) attached to an aromatic ring. These compounds are of significant interest due to their diverse applications and roles in various chemical reactions.

Synthesis Analysis

The synthesis of compounds related to 2-(5-Nitro-2-pyridinyl)benzenecarboxylic acid often involves the nitration of aromatic compounds. For instance, the electrophilic nitration of 1,4-benzodioxino[2,3-b]pyridine with nitric acid in sulfuric acid has been studied, leading to the formation of nitro derivatives, which are structurally related to the compound of interest . Additionally, the base-catalyzed condensation of benzyl isocyanoacetate with α-acetoxynitro compounds or nitroalkenes in refluxing tetrahydrofuran can yield pyrrolic products, which are important intermediates in the synthesis of porphyrins and related compounds . These methods could potentially be adapted for the synthesis of 2-(5-Nitro-2-pyridinyl)benzenecarboxylic acid.

Molecular Structure Analysis

The molecular structure of nitroaromatic compounds is characterized by the orientation of the nitro groups with respect to the aromatic ring. For example, in the case of 2,7,8-trinitro-1,4-benzodioxino[2,3-b]pyridine, the planes of the nitro groups are rotated with respect to the pyridine and benzene ring planes . This kind of structural information is crucial for understanding the reactivity and properties of 2-(5-Nitro-2-pyridinyl)benzenecarboxylic acid.

Chemical Reactions Analysis

Nitroaromatic compounds like 2-(5-Nitro-2-pyridinyl)benzenecarboxylic acid can participate in various chemical reactions. For example, the reduction of substituted nitrosobenzenes catalyzed by carboxylic acids has been studied, indicating the role of general acid catalysis in such processes . Moreover, the formation of unexpected nitro complexes during reactions with palladium(II) acetate suggests that nitroaromatics can undergo complexation with transition metals, which could be relevant for catalysis or material science applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroaromatic compounds are influenced by the presence of nitro groups. These groups are electron-withdrawing, which can affect the acidity of adjacent functional groups, such as carboxylic acids. The Hammett relationship and Bronsted plots can be used to analyze the effect of substituents on the reaction rates of these compounds, as demonstrated in the study of substituted nitrosobenzenes . Additionally, the crystal structure and magnetic properties of related complexes provide insights into the solid-state properties of these materials .

科学的研究の応用

私は、2-(5-ニトロ-2-ピリジニル)ベンゼンカルボン酸の科学研究における用途を調査しましたが、残念ながら、入手可能な情報では、この化合物の具体的な用途は詳しく説明されていません。 文献では、研究における使用が言及され、クロマトグラフィーと質量分析が潜在的な適用分野として言及されていますが、独自の用途についてはさらなる詳細が提供されていません。 .

Safety and Hazards

特性

IUPAC Name |

2-(5-nitropyridin-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4/c15-12(16)10-4-2-1-3-9(10)11-6-5-8(7-13-11)14(17)18/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZILLRBYDMYDGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595252 | |

| Record name | 2-(5-Nitropyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1048912-81-7 | |

| Record name | 2-(5-Nitropyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde](/img/structure/B1320655.png)

![6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1320658.png)